molecular formula C13H9FO2S B374105 2-(2-Fluorophenyl)sulfanylbenzoic acid CAS No. 87033-71-4

2-(2-Fluorophenyl)sulfanylbenzoic acid

Cat. No.: B374105
CAS No.: 87033-71-4
M. Wt: 248.27g/mol
InChI Key: NVZKHYKVAZULAG-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)sulfanylbenzoic acid is an organic compound with the molecular formula C13H9FO2S It is characterized by the presence of a fluorophenyl group attached to a sulfanylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)sulfanylbenzoic acid typically involves the reaction of 2-fluorothiophenol with 2-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, which facilitates the coupling of the two reactants. The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)sulfanylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluorophenyl)sulfanylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)sulfanylbenzoic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the sulfanylbenzoic acid moiety contributes to its overall biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)sulfanylbenzoic acid
  • 2-(2-Bromophenyl)sulfanylbenzoic acid
  • 2-(2-Methylphenyl)sulfanylbenzoic acid

Uniqueness

2-(2-Fluorophenyl)sulfanylbenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

2-(2-fluorophenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2S/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZKHYKVAZULAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356593
Record name AE-641/04640053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87033-71-4
Record name AE-641/04640053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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